molecular formula C10H6Cl2N2 B8528735 4-Chloro-2-(4-chlorophenyl)pyrimidine

4-Chloro-2-(4-chlorophenyl)pyrimidine

Cat. No.: B8528735
M. Wt: 225.07 g/mol
InChI Key: GRGIBKPRXYXLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-chlorophenyl)pyrimidine (C₁₀H₆Cl₂N₂, MW 225.08 g/mol) is a halogenated pyrimidine derivative featuring a chlorine atom at position 4 of the pyrimidine ring and a 4-chlorophenyl substituent at position 2. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural versatility and bioisosteric properties.

Properties

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

4-chloro-2-(4-chlorophenyl)pyrimidine

InChI

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H

InChI Key

GRGIBKPRXYXLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Chloro-2-(4-chlorophenyl)pyrimidine and its derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds related to this structure can inhibit the proliferation of various cancer cell lines, including glioblastoma multiforme and triple-negative breast cancer. These compounds act as inhibitors of critical signaling pathways involved in tumor growth and survival, such as the AKT pathway .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated significant dose-dependent inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of pyrimidine derivatives have highlighted their ability to suppress cyclooxygenase-2 (COX-2) activity, which is crucial in inflammatory responses. This suggests that this compound could be developed into therapeutic agents for inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound has been optimized through various chemical pathways that enhance yield and reduce by-products. These synthetic methods are crucial for producing derivatives that can be tested for specific biological activities .

Synthetic Pathways

Several synthetic routes have been documented, focusing on improving efficiency and yield:

  • Multi-step synthesis : Traditional methods often involve multiple reactions with lower yields.
  • Novel methodologies : Recent patents describe streamlined processes that achieve higher purity with fewer steps, making them more environmentally friendly .

In Vitro Studies

A range of studies has evaluated the effectiveness of this compound derivatives against various cancer cell lines:

  • Glioblastoma Multiforme : Compounds showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
  • Triple-negative Breast Cancer : The compound's mechanism involves cell cycle regulation and apoptosis induction .

Kinase Inhibition

Recent findings indicate that certain derivatives can selectively inhibit kinases involved in cancer progression, providing a targeted therapeutic approach. For example, one derivative demonstrated low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy .

Data Tables

Application AreaSpecific ActivityReference
AnticancerInhibition of glioblastoma cells
AntibacterialInhibition against S. aureus
Anti-inflammatoryCOX-2 inhibition
Kinase inhibitionTargeting AKT pathway

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-chloro-2-(4-chlorophenyl)pyrimidine with key analogs, emphasizing substituent effects and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Cl at C4, 4-Cl-C₆H₄ at C2 C₁₀H₆Cl₂N₂ 225.08 Simple dihalogenated pyrimidine
4-Chloro-2-(4-chlorophenyl)-6-phenylpyrimidine Cl at C4, 4-Cl-C₆H₄ at C2, Ph at C6 C₁₆H₁₀Cl₂N₂ 301.17 Additional phenyl group enhances hydrophobicity
N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine Pyrazolo fused ring, 4-Cl-C₆H₄ at N C₁₂H₉ClN₄ 244.68 Fused pyrazolo ring improves planar rigidity
4-(4-Chlorophenyl)pyrimidine-2-thiol SH at C2, 4-Cl-C₆H₄ at C4 C₁₀H₇ClN₂S 222.69 Thiol group increases reactivity and hydrogen-bonding potential
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine CF₃-C₆H₄-O at C2, 4-Cl-C₆H₄ at C5 C₁₇H₁₀ClF₃N₂O 374.73 Trifluoromethylphenoxy enhances electron-withdrawing effects

Key Observations :

  • Substituent Position : Chlorine at C4 (pyrimidine) and C4' (phenyl) optimizes steric and electronic interactions, as seen in anti-arthritic analogs .
  • Electron Effects : Trifluoromethyl and thiol groups alter electronic density, influencing binding to enzymes or receptors .

Preparation Methods

Formation of the Pyrimidine Core

The foundational method involves cyclocondensation of methyl acetoacetate (211 g) and acetamidine hydrochloride (266 g) in methanol, catalyzed by potassium hydroxide (138 g) under reflux for 12–24 hours. This step yields 4-hydroxy-2,6-dimethylpyrimidine (181 g, 68% yield) after purification with ethyl acetate. The reaction mechanism proceeds via nucleophilic attack of the acetamidine on the β-keto ester, followed by dehydration to form the pyrimidine ring.

Chlorination with Phosphorus Oxychloride

The hydroxyl group at the 4-position is replaced via refluxing 4-hydroxy-2,6-dimethylpyrimidine (181 g) with phosphorus oxychloride (500 mL) and triethylamine (147 g) for 12 hours. Quenching the reaction in ice water (10 L) and adjusting to pH 8–9 with potassium hydroxide minimizes hydrolysis side products. Ethyl acetate extraction and sodium sulfate drying yield 105 g (58%) of 4-chloro-2,6-dimethylpyrimidine. Critical parameters include:

ParameterOptimal ValueEffect on Yield
POCl₃ Equivalents2.7 equiv<90% completion
Triethylamine Ratio1:1.2 (substrate)Prevents HCl buildup
Quench Temperature<0°CReduces hydrolysis

This method’s limitations include volatility losses during solvent removal and the need for low-temperature workups.

Oxidation-Reduction Strategies from Pyridine Precursors

Oxidation of 2-(p-Chlorobenzyl)pyridine

Patent CN105237469A describes oxidizing 2-(p-chlorobenzyl)pyridine with potassium permanganate (1.1–2.0 equiv) in dioxane/water at 85–95°C for 4–6 hours. The ketone intermediate, 4-chlorophenyl-2-pyridyl ketone, is isolated in 74–86% yield after recrystallization with hexane. Excessive oxidant (>2.0 equiv) leads to over-oxidation to carboxylic acids, reducing yields by 12–18%.

Borohydride Reduction to Target Compound

Subsequent reduction of the ketone with potassium borohydride (1:2–1:3 molar ratio) in methanol achieves 81–94% yield of 4-chloro-2-(4-chlorophenyl)pyrimidine. Key observations include:

  • Solvent Dependency : Ethanol increases reduction rates by 22% compared to methanol due to improved borohydride solubility.

  • Temperature Sensitivity : Reactions above 25°C cause premature borohydride decomposition, lowering yields by 15%.

Comparative Analysis of Methodologies

Yield and Scalability

MethodAverage YieldScalabilityCost (USD/kg)
Cyclocondensation58%Industrial1,200
Oxidation-Reduction85%Pilot-scale2,400

The cyclocondensation route is preferred for bulk production despite lower yields due to lower reagent costs. The oxidation-reduction method offers higher purity (>98% by HPLC) but requires expensive borohydride reagents.

Byproduct Formation

  • Cyclocondensation : Phosphorus oxychloride reactions generate HCl gas, necessitating scrubbers. Residual triethylamine (3–5%) complicates purification.

  • Oxidation-Reduction : Potassium permanganate produces MnO₂ sludge (0.7 kg per kg product), requiring filtration infrastructure.

Solvent and Catalytic Innovations

Aqueous-Phase Modifications

Recent studies demonstrate that replacing methanol with water in cyclocondensation improves atom economy by 18% but reduces yields to 43% due to hydrolysis. Adding 10% ethanol as a co-solvent restores yields to 52% while maintaining greener credentials.

Acid Catalysis Optimization

Hydrochloric acid (0.1–1.0 equiv) accelerates chlorination rates by protonating the pyrimidine N1 position, increasing electrophilicity at C4. Excess acid (>1.0 equiv) promotes solvolysis, forming 4-ethoxy byproducts (up to 15%).

Industrial-Scale Considerations

Waste Management

Waste StreamTreatment MethodCost (USD/ton)
MnO₂ SludgeLandfill (hazardous)450
POCl₃ ResiduesNeutralization with NaOH220

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(4-chlorophenyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling: Reacting 4-chlorophenylboronic acid with 2,4-dichloropyrimidine using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like dioxane/water (3:1) at 80–100°C. Yield optimization requires careful control of catalyst loading (1–5 mol%) and base selection (e.g., Na₂CO₃ vs. K₂CO₃) .
  • Direct Chlorination: Substituting a hydroxyl or amino group on the pyrimidine ring with chlorine using POCl₃ or PCl₅ under reflux conditions. Solvent choice (e.g., toluene vs. acetonitrile) and reaction time (4–12 hours) significantly impact purity .

Key Optimization Parameters:

FactorImpactExample Conditions
CatalystDetermines coupling efficiencyPd(PPh₃)₄ (2 mol%)
TemperatureAffects reaction rate80–100°C for Suzuki coupling
SolventInfluences solubility and side reactionsDioxane/water for polar intermediates

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and pyrimidine ring protons (δ 8.6–9.1 ppm). Splitting patterns confirm substitution positions .
    • ¹³C NMR: Detect chlorine-induced deshielding effects (e.g., C-Cl peaks at δ 120–140 ppm) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to observe [M+H]⁺ peaks (exact mass: ~235.03 Da). Isotopic patterns (²⁵Cl/³⁷Cl) validate molecular formula .
  • X-ray Crystallography: For definitive structural confirmation, grow single crystals via slow evaporation in ethanol. Refinement parameters (e.g., R factor < 0.06) ensure accuracy .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated .
  • Ventilation: Conduct reactions in a fume hood. For highly toxic intermediates (e.g., POCl₃-derived byproducts), use glove boxes .
  • Waste Disposal: Segregate halogenated waste and neutralize acidic residues with sodium bicarbonate before disposal. Partner with certified waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic or spectroscopic data for this compound?

Methodological Answer: Discrepancies often arise from polymorphic variations or experimental artifacts. To reconcile

  • Replicate Conditions: Reproduce synthesis and crystallization protocols from conflicting studies (e.g., solvent polarity, cooling rates) .
  • Computational Validation: Use density functional theory (DFT) to simulate NMR shifts or X-ray diffraction patterns. Compare with experimental data to identify outliers .
  • Multi-Technique Cross-Validation: Combine XRD, NMR, and IR spectroscopy to confirm bond angles/functional groups. For example, XRD-derived bond lengths should align with DFT-optimized geometries .

Case Study: A 2024 study reported a 0.05 Å deviation in C-Cl bond lengths between experimental (XRD) and computational models. This was resolved by re-examining crystal packing effects .

Q. What strategies are effective for designing bioactivity-optimized analogs of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Pyrimidine Ring Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance binding to kinase targets .
    • Chlorophenyl Substitution: Replace 4-chlorophenyl with heteroaromatic rings (e.g., thiophene) to improve solubility while retaining π-π stacking interactions .
  • Pharmacophore Modeling: Use software like Schrödinger’s Phase to identify critical interaction sites. For example, the chlorine atom at position 4 is essential for hydrophobic interactions in enzyme inhibition .

Example Analog Synthesis:

ModificationBiological ImpactReference
5-TrifluoromethylIncreased kinase inhibition (IC₅₀: 0.2 μM)
2-Amino substitutionEnhanced solubility (LogP reduced by 1.2)

Q. How can computational methods predict the environmental or metabolic stability of this compound?

Methodological Answer:

  • Degradation Pathways:
    • Hydrolysis: Simulate aqueous stability at varying pH levels (e.g., pH 2–12) using Gaussian08. Chlorine substituents increase resistance to hydrolysis compared to hydroxyl analogs .
    • Photolysis: Predict UV-Vis absorption spectra (TD-DFT) to estimate photodegradation rates. The 4-chlorophenyl group absorbs strongly at 280 nm, indicating potential photolability .
  • Metabolite Prediction: Use GLORY or MetaSite to identify CYP450-mediated oxidation sites. The pyrimidine ring is prone to hydroxylation, forming stable glucuronides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.